ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- 4-Methylphenyl group: Attached at position 3, this substituent enhances lipophilicity and may influence steric interactions.
- Trifluoromethyl benzamido moiety: Positioned at C5, the electron-withdrawing trifluoromethyl group (-CF₃) likely improves metabolic stability and binding affinity in biological systems.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agent development.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-16-12-35-21(28-20(31)15-6-4-5-7-17(15)24(25,26)27)18(16)22(32)30(29-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQFMUJKEDEXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization for Thienopyridazinone Precursor
The thieno[3,4-d]pyridazine core originates from a tetrahydro-thienopyridazinone intermediate synthesized via Dieckmann condensation. Methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate undergoes intramolecular cyclization under basic conditions to yield the tetrahydro-thienopyridazinone scaffold. This step establishes the fused thiophene-pyridazine system critical for subsequent functionalization.
Reaction Conditions :
Oxidation to Thieno[3,4-d]Pyridazine
The tetrahydro-thienopyridazinone intermediate is oxidized using N-bromosuccinimide (NBS) in dichloromethane to introduce aromaticity into the pyridazine ring. Sequential reduction (e.g., with NaBH4) and re-oxidation (e.g., with MnO2) refine the electronic properties of the core.
Installation of the 2-(Trifluoromethyl)Benzamido Group
Synthesis of 2-(Trifluoromethyl)Benzoyl Chloride
2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl2) in dichloromethane to generate the acyl chloride. Excess SOCl2 is removed under reduced pressure.
Amidation at Position 5
The 5-amino group on the thienopyridazine core reacts with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:
Procedure :
- Substrate : 5-Aminothieno[3,4-d]pyridazine derivative
- Acylating Agent : 2-(Trifluoromethyl)benzoyl chloride (1.2 eq)
- Base : Triethylamine (2.5 eq)
- Solvent : Acetonitrile
- Temperature : 0°C → 72°C (reflux)
- Reaction Time : 7 hours
- Workup : Column chromatography (petroleum ether:ethyl acetate = 30:1)
- Yield : 84–87%
Esterification for the 1-Carboxylate Moiety
Ethyl Ester Formation
The carboxylic acid at position 1 is esterified using ethyl chlorooxoacetate in acetonitrile with triethylamine as a base.
Key Parameters :
- Substrate : Thieno[3,4-d]pyridazine-1-carboxylic acid
- Reagent : Ethyl chlorooxoacetate (1.5 eq)
- Base : Triethylamine (3 eq)
- Solvent : Acetonitrile
- Temperature : 72°C, 5 hours
- Yield : 82–86%
Final Compound Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (R-NH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In the realm of chemistry, ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable in developing new chemical entities.
Biology
This compound has been investigated for its biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant inhibitory effects against a range of microorganisms.
- Antiviral Activity : Research indicates potential efficacy against viral pathogens, with certain derivatives demonstrating effective inhibition of viral replication pathways.
For example, a study highlighted the compound's ability to inhibit specific RNA viruses at concentrations ranging from 10–100 μg/mL .
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development : Its unique structure and biological properties make it a candidate for developing new therapeutic agents targeting various diseases.
- Pharmacological Studies : The compound's interaction with biological receptors and enzymes is under investigation to understand its mechanism of action better.
Industry
The compound finds applications in the chemical industry , particularly in producing specialty chemicals and materials. Its properties make it suitable as a catalyst in specific industrial processes, enhancing reaction efficiencies and product yields.
Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial properties of derivatives based on this compound against various bacterial strains. The results demonstrated that several compounds displayed significant zones of inhibition compared to standard antibiotics .
Antiviral Activity Assessment
Research published in a peer-reviewed journal assessed the antiviral activity of this compound against hepatitis C virus (HCV). The findings indicated that specific derivatives effectively blocked viral replication at low concentrations . This highlights its potential as a lead compound for antiviral drug development.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Structural Analog 1: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one (flavone derivative).
Key Substituents :
- 5-Fluoro and 3-fluorophenyl groups on the chromenone ring.
- Methyl ester at the thiophene-carboxylate position.
- Ethyl linker connecting the pyrazolopyrimidine and chromenone moieties.
Comparison :
Structural Implications :
- Fluorine substituents in Analog 1 may improve membrane permeability but reduce metabolic stability compared to the -CF₃ group in the target compound.
Structural Analog 2: Ethyl 2-{3-[(2,4-Difluorophenoxy)Methyl]-4-Methoxybenzylidene}-5-[4-(Dimethylamino)Phenyl]-7-Methyl-3-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
Core Structure : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
Key Substituents :
- 2,4-Difluorophenoxy and methoxy groups on the benzylidene moiety.
- Dimethylaminophenyl (electron-donating group) at C3.
- Ethyl carboxylate at C4.
Comparison :
Functional Implications :
- Analog 2’s dimethylamino group enhances solubility and may facilitate protonation in acidic environments, unlike the target compound’s neutral -CF₃ group.
- The thiazolo-pyrimidine core in Analog 2 allows for greater conformational flexibility compared to the rigid thienopyridazine system in the target compound.
Biological Activity
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H16F3N2O3S
- Molecular Weight : 392.39 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies. The following sections summarize key findings regarding its antiviral, anti-inflammatory, and anticancer properties.
Antiviral Activity
Research indicates that compounds with a thienopyridazine core exhibit significant antiviral potential. For instance, derivatives of thienopyridazine have shown activity against various viral strains due to their ability to inhibit viral replication pathways. A study highlighted that similar compounds demonstrated EC50 values ranging from 0.20 to 0.35 μM in cellular assays against specific viruses .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. For example, certain pyrazolyl derivatives have been documented to reduce inflammation markers in animal models . The presence of the trifluoromethyl group may enhance lipophilicity, potentially increasing the compound's bioavailability and efficacy.
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. Research on related thienopyridazine derivatives indicates their ability to induce apoptosis in cancer cell lines and inhibit tumor growth . A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thienopyridazine ring significantly affect cytotoxicity against various cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | EC50 values between 0.20 - 0.35 μM | |
| Anti-inflammatory | Inhibition of cytokines in animal models | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Table 2: Structure-Activity Relationship (SAR)
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Antiviral Efficacy : A study investigated a series of thienopyridazine derivatives against HIV and reported enhanced activity with specific substitutions at the phenyl ring.
- Cancer Treatment : Research on related compounds demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting a pathway for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
